molecular formula C13H11NO4 B132044 4-(Benzyloxy)-2-nitrophenol CAS No. 96315-18-3

4-(Benzyloxy)-2-nitrophenol

Cat. No. B132044
Key on ui cas rn: 96315-18-3
M. Wt: 245.23 g/mol
InChI Key: VRYYLYCOPKQGPS-UHFFFAOYSA-N
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Patent
US04762925

Procedure details

Fumic nitric acid (d=1.52, 43.6 g, 0.70 mole) was dropwise added under stirring to 4-benzyloxyphenol (138.0 g, 0.69 mole) in ethylacetate (500 ml) at 0° C. The resulting solution was raised at room temperature and then washed in separatory funnel with sodium hydrogen carbonate in water (saturated solution). The organic layer was separated and evaporated under vacuum and the residual solid was crystallized from methanol (100 ml) to give nitrophenol (Yield of (a): 62.54 g, 36%) as yellow prisms. The product structure was confirmed by NMR and IR spectra.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(OC(=O)C)C>[N+:1]([C:15]1[CH:14]=[C:13]([O:12][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:18]=[CH:17][C:16]=1[OH:19])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed in separatory funnel with sodium hydrogen carbonate in water (saturated solution)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residual solid was crystallized from methanol (100 ml)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 62.54 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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